5-(benzyloxy)-N-(3,4-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide
Description
This compound is a benzofuran derivative featuring a benzyloxy group at position 5, a methyl substituent at position 2, and a carboxamide group linked to a 3,4-dimethylphenyl moiety at position 3 of the benzofuran core.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-16-9-10-20(13-17(16)2)26-25(27)24-18(3)29-23-12-11-21(14-22(23)24)28-15-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIHQTLKEYNPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(benzyloxy)-N-(3,4-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide is a synthetic compound belonging to the benzofuran class, which is known for a variety of biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurobiology.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzofuran Core : A fused benzene and furan ring system.
- Benzyloxy Group : Enhances hydrophobic interactions with biological targets.
- Carboxamide Functionality : Facilitates hydrogen bonding with amino acid residues in proteins.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N1O3 |
| Molecular Weight | 373.43 g/mol |
| CAS Number | 929390-29-4 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzyloxy group enhances the compound's ability to fit into hydrophobic pockets within proteins, while the carboxamide group can form stabilizing interactions through hydrogen bonding.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have demonstrated that benzofuran derivatives can inhibit the proliferation of various cancer cell lines.
- Case Study : In a study focusing on benzofuran derivatives, one compound demonstrated an IC50 value of 15 µM against breast cancer cells, indicating potent anticancer activity .
Neuroprotective Effects
The compound may also possess neuroprotective effects. Benzofuran derivatives have been explored for their potential in treating neurodegenerative diseases such as Parkinson's disease due to their ability to inhibit monoamine oxidase B (MAO-B).
- Research Findings : A related compound was found to inhibit MAO-B with an IC50 value of 0.5 µM, suggesting that structural modifications can enhance neuroprotective properties .
Antimicrobial Activity
Benzofurans are also noted for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit inhibitory effects against certain bacterial strains.
- Example : A derivative showed promising results against Staphylococcus aureus with an MIC value of 32 µg/mL .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with other benzofuran derivatives:
| Compound | Antitumor Activity (IC50) | Neuroprotective Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| 5-(benzyloxy)-N-(3,4-dimethylphenyl)... | 15 µM | 0.5 µM | 32 µg/mL |
| 5-hydroxybenzofuran derivative | 20 µM | Not assessed | 64 µg/mL |
| Benzofuran carboxamide | 10 µM | Not applicable | >128 µg/mL |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, including benzofuran/iso-benzofuran cores, carboxamide/carbonitrile groups, or substituted aryl moieties.
Comparative Analysis
Benzofuran vs. Iso-Benzofuran Derivatives
- The target compound’s benzofuran core differs from the 1,3-dihydroisobenzofuran in ’s analogs, which introduces conformational constraints. This may influence binding affinity in biological systems due to reduced ring flexibility .
- The 5-benzyloxy group in the target compound contrasts with the 4-fluorophenyl substituent in the dihydroisobenzofuran analog. Fluorine’s electronegativity enhances metabolic stability, whereas benzyloxy groups may improve lipophilicity .
Carboxamide vs. Urea/Carbonitrile Derivatives
- The carboxamide group in the target compound enables hydrogen bonding, critical for target engagement in pharmaceuticals. In contrast, urea derivatives (e.g., Diuron in ) rely on hydrogen bonding for herbicidal activity but lack the aromatic benzofuran scaffold .
- A carbonitrile analog in (1,3-dihydroisobenzofuran-5-carbonitrile ) replaces the carboxamide with a nitrile group, reducing hydrogen-bonding capacity but increasing electrophilicity for covalent interactions .
Substituted Aryl Moieties
Research Findings and Implications
- Synthetic Accessibility : The benzyloxy group in the target compound and ’s ethyl 3-[4-(benzyloxy)phenyl]acrylate suggests shared synthetic routes, such as Williamson ether synthesis or palladium-catalyzed coupling .
- Structural Characterization : Programs like SHELXL () are critical for resolving crystal structures of such compounds, enabling precise determination of substituent orientations and intermolecular interactions .
- Pharmacopeial Relevance : highlights stringent dissolution testing requirements for carboxamide derivatives, implying that the target compound’s solubility and formulation stability would require similar evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
